molecular formula C9H7ClF5N B13608555 3-(2-Chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine

3-(2-Chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine

Katalognummer: B13608555
Molekulargewicht: 259.60 g/mol
InChI-Schlüssel: AGSQLEZMQRDCRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2-Chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine is a chemical compound characterized by the presence of chloro, difluoro, and trifluoropropan-2-amine groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine typically involves the reaction of 2-chloro-4,5-difluoroaniline with 1,1,1-trifluoro-2-bromoethane under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form amines with different oxidation states.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can yield imines or different amines.

Wissenschaftliche Forschungsanwendungen

3-(2-Chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, such as antiviral or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Wirkmechanismus

The mechanism of action of 3-(2-Chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-[(2-Chloro-4,5-difluorophenyl)ethynyl]nicotinaldehyde
  • 3-(2-Chloro-4,5-difluorophenyl)morpholine

Uniqueness

3-(2-Chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine is unique due to its trifluoropropan-2-amine group, which imparts distinct chemical and biological properties compared to similar compounds. This uniqueness makes it a valuable compound for various research applications.

Eigenschaften

Molekularformel

C9H7ClF5N

Molekulargewicht

259.60 g/mol

IUPAC-Name

3-(2-chloro-4,5-difluorophenyl)-1,1,1-trifluoropropan-2-amine

InChI

InChI=1S/C9H7ClF5N/c10-5-3-7(12)6(11)1-4(5)2-8(16)9(13,14)15/h1,3,8H,2,16H2

InChI-Schlüssel

AGSQLEZMQRDCRP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1F)F)Cl)CC(C(F)(F)F)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.